Benzo[b]thiophen-6-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPCCLGNOQIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of 6-Substituted Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzo[b]thiophene scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of 6-substituted benzothiophene derivatives, a class of compounds demonstrating significant therapeutic potential across diverse disease areas. We delve into the nuanced synthetic strategies required to functionalize the C-6 position, offering detailed experimental protocols for key derivatives. The guide further elucidates the intricate mechanisms of action, with a particular focus on their roles as kinase and STAT3 inhibitors in oncology. Through a comprehensive analysis of structure-activity relationships, supported by quantitative biological data, we aim to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of this promising chemical space and accelerate the discovery of next-generation therapeutics.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene core, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, has firmly established itself as a versatile scaffold in drug discovery.[1][2] Its unique physicochemical properties, including a planar, electron-rich structure, enhance its ability to bind with various enzymes and receptors, often with high affinity and specificity.[3] This inherent "drug-likeness" has led to the development of several successful pharmaceuticals, such as the selective estrogen receptor modulator (SERM) Raloxifene , used in the prevention of osteoporosis, and the anti-asthmatic drug Zileuton .[1][4]
While substitutions at various positions on the benzothiophene ring can modulate its biological activity, the C-6 position has emerged as a critical locus for influencing therapeutic efficacy and pharmacokinetic profiles. Strategic functionalization at this position can significantly impact a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will focus specifically on the synthesis, biological activity, and therapeutic promise of these 6-substituted derivatives.
Synthetic Strategies for 6-Substituted Benzothiophene Derivatives
The successful development of novel 6-substituted benzothiophene-based therapeutics hinges on robust and flexible synthetic methodologies. This section details both foundational and advanced strategies for constructing the core scaffold and introducing diverse functionalities at the C-6 position.
Foundational Synthetic Routes to the Benzothiophene Core
Access to the benzothiophene nucleus can be achieved through various classical and modern synthetic methods. Transition metal-catalyzed reactions and cyclization techniques are among the most effective approaches.[3][5]
Introduction of Functionality at the C-6 Position
The choice of synthetic route is often dictated by the desired functionality at the C-6 position. Below are detailed protocols for the synthesis of key 6-substituted benzothiophene intermediates and final products.
The 6-hydroxy and 6-alkoxy benzothiophenes are crucial precursors for a wide range of derivatives, including the well-known drug Raloxifene.
Detailed Protocol: Multi-step Synthesis of Raloxifene Hydrochloride
This protocol outlines a common synthetic route to Raloxifene, a key 6-hydroxybenzothiophene derivative.[6][7]
Step 1: Friedel-Crafts Acylation
-
To a solution of 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (55g) in dichloromethane (200 mL), add thionyl chloride (56g) under a nitrogen atmosphere at 25-35°C.
-
Heat the mixture to 40°C for 3 hours.
-
Remove the solvent and excess thionyl chloride under vacuum to obtain the crude acid chloride.
-
Dissolve the resulting crude acid chloride in dichloromethane (250 mL).
-
Add 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50g) to the solution.
-
Cool the mixture to 10-15°C and add aluminum chloride (137.5g) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to proceed at 25-35°C for 4 hours, monitoring completion by TLC or HPLC.
-
Quench the reaction by slowly adding it to a mixture of ice and water (500g) at 0-5°C.
-
Separate the organic layer, wash with water and dilute HCl, and then distill under vacuum to yield the acylated intermediate.
Step 2: One-Pot Deprotection and Crystallization
-
Take the crude intermediate from the previous step (assuming ~34g).
-
Add methanol (200 mL) and a 50% aqueous sodium hydroxide solution (100 mL).
-
Heat the mixture to 65-70°C and maintain for 10 hours until deprotection is complete (monitored by HPLC).
-
After cooling to 60°C, add activated charcoal, stir for 10 minutes, and filter.
-
Adjust the pH of the clear filtrate to ~2 with aqueous hydrochloric acid at 65-70°C and stir for 3 hours.
-
Add water (300 mL) and slowly cool the mixture to 0-5°C for 60 minutes to precipitate the product.
-
Filter the precipitated solid, wash with cold methanol (34 mL), and dry at 70°C to obtain Raloxifene hydrochloride.
6-Aminobenzothiophenes are valuable intermediates for the synthesis of compounds with anticancer and other therapeutic properties. They are typically prepared from the corresponding 6-nitro derivatives.
Detailed Protocol: Synthesis of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative
This protocol describes the synthesis of a 6-aminobenzothiophene 1,1-dioxide, a key intermediate for STAT3 inhibitors like K2071.[8]
Step 1: Reduction of 6-Nitrobenzo[b]thiophene 1,1-Dioxide (Stattic)
-
Dissolve 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl2, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminobenzo[b]thiophene 1,1-dioxide.
Step 2: Reductive Amination
-
Dissolve the 6-aminobenzo[b]thiophene 1,1-dioxide in a suitable solvent such as methanol or dichloromethane.
-
Add the desired aldehyde (e.g., p-methoxybenzaldehyde) to form the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.
-
Stir the reaction at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivative.
Halogenated benzothiophenes, particularly fluoro-derivatives, are of interest for their potential to enhance binding affinity and modulate pharmacokinetic properties.
Detailed Protocol: Synthesis of a 6-Fluorobenzothiophene Derivative
This protocol outlines a general method for synthesizing 6-fluorobenzothiophene derivatives, which often serve as building blocks for more complex molecules.[9]
-
Start with a commercially available or synthesized 2,4-difluorobenzonitrile.
-
In a suitable solvent like dimethylformamide (DMF), react the 2,4-difluorobenzonitrile with methyl thioglycolate in the presence of a base such as potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the nucleophilic aromatic substitution and subsequent cyclization, yielding methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate.
-
This intermediate can then be further modified. For example, treatment with hydrazine hydrate in refluxing ethanol will convert the ester to the corresponding carbohydrazide, which can be used to synthesize various heterocyclic derivatives.
Therapeutic Applications and Mechanisms of Action
6-Substituted benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, with oncology and infectious diseases being particularly prominent areas of investigation.[2][5]
Anticancer Activity
The anticancer potential of this class of compounds is multifaceted, with several distinct mechanisms of action identified.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Certain 6-substituted benzothiophene derivatives have emerged as potent inhibitors of various kinases.
-
Targeting DYRK, CLK, and Haspin Kinases: Dual-specificity tyrosine-regulated kinases (DYRKs), CDC-like kinases (CLKs), and Haspin are involved in cell cycle regulation, pre-mRNA splicing, and chromosome segregation. Inhibitors of these kinases can disrupt cancer cell proliferation and survival.[10][11] 5-Hydroxybenzothiophene derivatives, which can be considered isomers of 6-hydroxybenzothiophenes with similar electronic properties, have shown potent inhibitory activity against these kinases.[11]
Caption: Inhibition of the DYRK1A signaling pathway.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-Hydroxybenzothiophene Hydrazide | Clk4 | 11 | [11] |
| 5-Hydroxybenzothiophene Hydrazide | DRAK1 | 87 | [11] |
| 5-Hydroxybenzothiophene Hydrazide | Haspin | 125.7 | [11] |
| 5-Hydroxybenzothiophene Hydrazide | Clk1 | 163 | [11] |
| 5-Hydroxybenzothiophene Hydrazide | Dyrk1B | 284 | [11] |
| 5-Hydroxybenzothiophene Hydrazide | Dyrk1A | 353.3 | [11] |
Table 1: IC50 Values of a Lead 5-Hydroxybenzothiophene Derivative Against Various Kinases.[11]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. The STAT3 signaling pathway is often constitutively activated in many human cancers.
-
The STAT3 Signaling Pathway in Cancer: Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation.
-
6-Aminobenzothiophene 1,1-Dioxide Derivatives as STAT3 Inhibitors: A derivative of Stattic, a known STAT3 inhibitor, K2071, which is a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, has shown potent STAT3 inhibitory and anticancer activities.[8]
Caption: Inhibition of the IL-6/STAT3 signaling pathway.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| K2071 | Glioblastoma | Cytotoxicity | ~5-10 | [8] |
Table 2: In Vitro Efficacy of a 6-Substituted Benzothiophene STAT3 Inhibitor.[8]
Some 6-substituted benzothiophene derivatives have been shown to exert their anticancer effects through other mechanisms, such as DNA binding and inhibition of topoisomerases I and II, which are crucial for DNA replication and repair.[12]
Antimicrobial Activity
The benzothiophene scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
-
Spectrum of Activity: Derivatives have shown activity against a range of bacteria and fungi.[9][13]
-
Structure-Activity Relationships: The nature and position of substituents on the benzothiophene ring are critical for antimicrobial potency. For instance, certain acylhydrazone derivatives of 6-chlorobenzothiophene have demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[13]
| Compound | Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [13] |
| (E)-6-chloro-N'-(pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 8 | [13] |
| (E)-6-chloro-N'-(pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 8 | [13] |
Table 3: Minimum Inhibitory Concentration (MIC) Values of 6-Chlorobenzothiophene Derivatives against MRSA.[13]
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of benzothiophene derivatives is profoundly influenced by the nature and position of their substituents. A clear understanding of SAR is paramount for rational drug design and lead optimization.
-
The Influence of the C-6 Substituent: As evidenced by the diverse activities of 6-hydroxy, 6-amino, and 6-chloro derivatives, the substituent at this position plays a pivotal role in target recognition and binding. For instance, the hydroxyl group in Raloxifene is crucial for its interaction with the estrogen receptor, while the amino group in K2071 is a key feature for its STAT3 inhibitory activity.[8] The electron-withdrawing or -donating properties, as well as the size and hydrogen-bonding capacity of the C-6 substituent, can dramatically alter the biological activity.
-
The Role of Substitutions at Other Positions: While the C-6 position is critical, substitutions at other positions, particularly C-2 and C-3, work in concert to define the overall pharmacological profile. The interplay between these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
6-Substituted benzothiophene derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their amenability to chemical modification, makes them a fertile ground for future drug discovery efforts. The ongoing exploration of their diverse mechanisms of action, particularly as kinase and STAT3 inhibitors, continues to unveil new therapeutic opportunities.
The primary challenges in the clinical translation of these compounds lie in optimizing their selectivity to minimize off-target effects and enhancing their bioavailability and metabolic stability. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel derivatives, the use of computational modeling to guide rational drug design, and a deeper investigation into their mechanisms of action in relevant disease models. The continued exploration of the 6-substituted benzothiophene scaffold holds immense promise for the development of innovative therapies for a range of human diseases.
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An In-depth Technical Guide to the Hydrogen Bond Donor Properties of Benzothiophene Methanamines
Introduction: The Critical Role of Hydrogen Bonding in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the hydrogen bond stands as a cornerstone of molecular recognition. The ability of a drug molecule to form specific hydrogen bonds with its biological target is often a decisive factor in its potency, selectivity, and overall pharmacokinetic profile.[1][2][3] Hydrogen bond donors (HBDs), in particular, are pivotal functional groups that can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] Among the vast array of heterocyclic scaffolds employed in drug design, the benzo[b]thiophene system has emerged as a "privileged structure" due to its structural similarity to endogenous molecules and its capacity to engage in diverse biological interactions.[5] This guide focuses specifically on benzothiophene methanamines, a class of compounds where the strategic placement of an amine group on a methylene linker attached to the benzothiophene core creates a potent and tunable hydrogen bond donor motif. Understanding and quantifying the HBD properties of these molecules is paramount for researchers aiming to rationally design the next generation of targeted therapeutics.[5][6]
The Benzothiophene Methanamine Scaffold: Structural & Electronic Features
The benzothiophene moiety is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[6] This fusion imparts a unique electronic character to the molecule. The methanamine substituent introduces a primary or secondary amine, which serves as the primary hydrogen bond donor. The hydrogen bond donating capacity of the N-H group is not static; it is subtly modulated by the electronic properties of the entire benzothiophene ring system and any additional substituents. For instance, electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H proton, thereby enhancing its hydrogen bond donor strength. Conversely, electron-donating groups may have the opposite effect. The inherent polarizability of the sulfur atom in the thiophene ring also contributes to the overall electronic environment, influencing the molecule's interaction with its surroundings.[7]
Evaluating Hydrogen Bond Donor Strength: A Multi-faceted Approach
A comprehensive understanding of a molecule's hydrogen bond donor capacity requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application allows for a robust characterization.
Experimental Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful, non-destructive technique for assessing hydrogen bond strength in solution. The chemical shift (δ) of the amine proton (N-H) is highly sensitive to its local electronic environment. A downfield shift (higher ppm value) of the N-H proton is indicative of its involvement in a hydrogen bond. This is because the hydrogen bond acceptor's electron density deshields the proton, causing it to resonate at a lower field.
Field-Proven Insight: Variable temperature (VT) NMR studies are particularly insightful. By monitoring the N-H chemical shift as a function of temperature, one can infer the strength and stability of intramolecular versus intermolecular hydrogen bonds. Intramolecular hydrogen bonds are typically less sensitive to temperature changes compared to intermolecular ones.
Experimental Protocol: ¹H NMR Titration for H-Bond Donor Assessment
-
Preparation of Stock Solutions: Prepare a stock solution of the benzothiophene methanamine derivative in a non-polar, aprotic solvent (e.g., deuterated chloroform, CDCl₃) at a known concentration (e.g., 10 mM). Prepare a separate stock solution of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide-d₆, DMSO-d₆) in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the benzothiophene methanamine solution alone to determine the initial chemical shift of the N-H proton.
-
Titration: Add incremental aliquots of the hydrogen bond acceptor stock solution to the NMR tube containing the benzothiophene methanamine solution.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: Plot the change in the N-H chemical shift (Δδ) as a function of the molar ratio of acceptor to donor. The magnitude of the shift at saturation provides a quantitative measure of the hydrogen bond donor strength.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The stretching frequency of the N-H bond is sensitive to hydrogen bonding. When an N-H group participates in a hydrogen bond, the bond weakens and elongates, resulting in a decrease in the stretching frequency (a red shift) and often a broadening of the absorption band.[8]
3. X-ray Crystallography:
For compounds that can be crystallized, X-ray crystallography provides definitive, high-resolution structural information.[8][9][10] It allows for the precise measurement of bond lengths and angles within the hydrogen bond (e.g., the N-H···A distance and the N-H-A angle, where A is the acceptor atom). Shorter donor-acceptor distances are generally indicative of stronger hydrogen bonds.[8][10] This technique is invaluable for visualizing the specific intermolecular interactions that stabilize the crystal lattice.[9][10]
Computational Modeling
Computational chemistry offers a powerful in silico toolkit to complement experimental data.
1. Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[11][12] By performing DFT calculations, one can determine various properties that correlate with hydrogen bond donor strength:
-
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecular surface. Regions of positive potential (typically colored blue) on the MESP map, located around the N-H proton, indicate its electrophilic character and propensity to act as a hydrogen bond donor.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the interaction energy between the lone pair of the acceptor and the antibonding orbital of the N-H bond, providing a direct measure of the hydrogen bond's strength.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize bond critical points (BCPs) between the hydrogen donor and acceptor atoms, with the electron density at the BCP correlating with the strength of the interaction.
Workflow for Characterizing H-Bond Donor Properties
Caption: Benzothiophene methanamine H-bond with a kinase hinge.
Conclusion and Future Perspectives
The benzothiophene methanamine scaffold represents a versatile and valuable platform in modern drug discovery. A thorough characterization of its hydrogen bond donor properties is not merely an academic exercise but a critical step in the rational design of potent and selective therapeutics. The integrated use of experimental techniques like NMR and FT-IR spectroscopy, coupled with the predictive power of computational methods such as DFT, provides the necessary insights to modulate these properties with precision. As our understanding of the subtle forces governing molecular recognition continues to deepen, the ability to fine-tune hydrogen bond interactions will remain a key determinant of success in the development of novel medicines.
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- 10. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Strategies for the Diversity-Oriented Synthesis of Benzothiophene Amine Libraries
An Application Note for Drug Discovery Professionals
Abstract: The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Aminated derivatives, in particular, are of significant interest for their potential to interact with a multitude of biological targets. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient strategies for the synthesis of diverse libraries of benzothiophene amines. We will explore both classical and modern synthetic methodologies, focusing on their application in a diversity-oriented synthesis (DOS) framework to accelerate the discovery of novel lead compounds. This document explains the causality behind experimental choices and provides detailed, field-proven protocols for key transformations.
Introduction: The Significance of Benzothiophene Amines
Benzothiophene, an aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a cornerstone motif in drug discovery.[3] Its derivatives exhibit a remarkable spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][4] Marketed drugs such as Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor) feature this core structure, highlighting its clinical relevance.[5]
The introduction of an amine functional group onto the benzothiophene scaffold dramatically expands the accessible chemical space and provides a critical handle for modulating physicochemical properties and target engagement. Synthesizing large, diverse libraries of these compounds is therefore a key strategy in modern drug discovery campaigns. This application note details the primary synthetic blueprints for achieving this goal.
Strategic Blueprint for Library Construction
The construction of a chemical library requires a strategic approach that maximizes diversity while ensuring synthetic feasibility. For benzothiophene amines, two primary strategies dominate:
-
Build and Functionalize: This linear approach involves the initial synthesis of a common benzothiophene core, which is then functionalized in a late-stage reaction to introduce amine diversity. This strategy is ideal when a specific core scaffold is desired and a wide variety of amines are commercially available.
-
Convergent Assembly: This approach utilizes multicomponent or domino reactions where the amine-containing fragments are incorporated directly into the scaffold-building process. This can be more efficient and lead to complex, three-dimensional structures that are not accessible through the linear approach.
The choice of strategy depends on the desired library scope, the complexity of the target molecules, and the available starting materials.
Figure 1: High-level strategic workflow for benzothiophene amine library synthesis.
Core Scaffold Synthesis: The Gewald Reaction
A powerful and highly versatile method for constructing the aminothiophene core is the Gewald three-component reaction.[6][7][8] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[6] For the synthesis of (tetrahydro)benzothiophene amines, a cyclohexanone derivative is typically used as the ketone component.
Causality of the Gewald Reaction: The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated intermediate.[6][9][10] The base then facilitates the addition of sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[6] Its strength lies in the convergence of three simple components into a highly functionalized heterocyclic product in a single pot, making it exceptionally well-suited for library synthesis.
Protocol 1: Gewald Synthesis of a Tetrahydrobenzothiophene Amine Library
This protocol describes the parallel synthesis of a small library from various cyclohexanone and activated nitrile building blocks.
1. Reagent Preparation:
- Prepare stock solutions (0.5 M in DMF) of each unique cyclohexanone derivative.
- Prepare stock solutions (0.5 M in DMF) of each unique activated nitrile (e.g., malononitrile, ethyl cyanoacetate).
- Prepare a suspension of elemental sulfur (0.6 M in DMF).
- Prepare a stock solution of the base, morpholine or piperidine (2.0 M in DMF).
2. Reaction Setup (in a 96-well reaction block):
- To each well, add the cyclohexanone stock solution (200 µL, 0.1 mmol).
- Add the activated nitrile stock solution (200 µL, 0.1 mmol).
- Add the sulfur suspension (200 µL, 0.12 mmol, 1.2 equiv).
- Add the base stock solution (100 µL, 0.2 mmol, 2.0 equiv).
- Seal the reaction block securely with a cap mat.
3. Reaction Execution:
- Place the reaction block on a shaker and heat to 60-70 °C.
- Allow the reaction to proceed for 4-12 hours. Monitor progress by taking a small aliquot from a representative well for LC-MS analysis.
4. Workup and Isolation:
- Cool the reaction block to room temperature.
- Add ethyl acetate (1 mL) and water (1 mL) to each well.
- Shake vigorously and then centrifuge to separate the layers.
- Transfer the organic layer from each well to a new 96-well plate for analysis or further purification. For library applications, direct use of the crude product solution in subsequent screening is common after solvent evaporation and redissolution.
Late-Stage Amination via Buchwald-Hartwig Cross-Coupling
For the "Build and Functionalize" strategy, the Buchwald-Hartwig amination is the preeminent method for forming the crucial C-N bond.[11][12] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides (or triflates) with a wide range of primary and secondary amines.[13] A key advantage is its functional group tolerance and its applicability to heteroaromatic systems like benzothiophene.
Expert Insight - Catalyst Selection: The success of a Buchwald-Hartwig reaction is critically dependent on the choice of palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, XPhos) are often required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[11][14] The choice of base (e.g., NaOtBu, K3PO4) is also crucial for efficient amine deprotonation without causing substrate degradation.
When working with di-halogenated substrates, such as 3-bromo-7-chloro-1-benzothiophene, chemoselectivity can be achieved. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed couplings allows for selective amination at the 3-position, leaving the 7-chloro substituent available for subsequent diversification reactions.[11]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: Parallel Buchwald-Hartwig Amination of 3-Bromo-1-benzothiophene
This protocol outlines the parallel synthesis of a library by coupling a single benzothiophene halide with an array of diverse amines.
1. Arraying of Reagents:
- In an array of glass vials under an inert atmosphere (glovebox), add 3-bromo-1-benzothiophene (21.3 mg, 0.1 mmol, 1.0 equiv) to each vial.
- Add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1.8 mg, 0.002 mmol, 2 mol%).
- Add the base, sodium tert-butoxide (14.4 mg, 0.15 mmol, 1.5 equiv).
- To each vial, add a unique primary or secondary amine (0.12 mmol, 1.2 equiv). This is typically done by adding a stock solution of each amine.
- Add anhydrous toluene or 1,4-dioxane (1.0 mL) to each vial.
2. Reaction Execution:
- Seal the vials with Teflon-lined caps.
- Place the vial rack on a heating block and stir at 100-110 °C for 4-24 hours.[11]
- Monitor the reaction by TLC or LC-MS if necessary.
3. Parallel Workup and Purification:
- Cool the reactions to room temperature.
- Dilute each reaction mixture with ethyl acetate (2 mL).
- Filter the contents of each vial through a small plug of Celite® or silica gel into a clean, labeled collection plate or rack of tubes, washing with additional ethyl acetate.
- Concentrate the filtrates in vacuo to yield the crude products.
- For high-purity samples, purification can be performed using parallel flash chromatography or preparative HPLC.
| Parameter | Condition A | Condition B | Condition C | Application Notes |
| Catalyst | Pd₂(dba)₃ / XPhos | tBuBrettPhos Pd G3 | Pd(OAc)₂ / SPhos | G3 precatalysts are air-stable and convenient. XPhos is excellent for sterically hindered amines. |
| Base | NaOtBu | LHMDS | K₃PO₄ | NaOtBu is a strong, common base. LHMDS can be effective for challenging couplings. K₃PO₄ is a milder base suitable for sensitive substrates. |
| Solvent | Toluene | 1,4-Dioxane | tBuOH | Toluene and dioxane are standard. tBuOH can be beneficial for certain substrate classes. |
| Temp (°C) | 100-110 | 80-100 | 100 | Temperature may need to be optimized based on amine and halide reactivity. |
| Table 1: Common conditions for Buchwald-Hartwig amination of heteroaryl halides. |
Advanced Synthesis via Domino Reactions
Modern synthetic chemistry increasingly favors domino or cascade reactions, which build molecular complexity rapidly by combining multiple bond-forming events in a single operation. An efficient domino protocol has been reported for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes.[15][16] These intermediates are exceptionally valuable as they can be used to generate further libraries of fused heterocyclic systems.
This particular strategy allows for the creation of a highly functionalized benzothiophene core that is primed for subsequent diversification. For instance, the resulting 3-amino-2-formyl benzothiophene can undergo a Friedländer annulation with ketones to produce benzothieno[3,2-b]pyridines, a scaffold of significant medicinal interest.[15]
Protocol 3: Domino Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes
This protocol is adapted from published, efficient methodologies.[15][16]
1. Reaction Setup:
- In a round-bottom flask, dissolve the starting 2-halobenzonitrile (1.0 equiv) in a suitable solvent like ethanol.
- Add methyl thioglycolate (1.2 equiv).
- Add a base, such as potassium carbonate (2.5 equiv).
2. Reaction Execution:
- Stir the mixture vigorously at room temperature for 1-2 hours.
- Increase the temperature to reflux (approx. 78 °C) and continue stirring for 6-12 hours. The reaction involves an initial nucleophilic aromatic substitution followed by an intramolecular cyclization.
- Monitor the reaction by TLC until the starting material is consumed.
3. Workup and Isolation:
- Cool the reaction mixture to room temperature and pour it into ice water.
- The product often precipitates as a solid. Collect the solid by filtration.
- Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities.
- Dry the product under vacuum. The resulting aminobenzothiophene ester can then be reduced (e.g., with DIBAL-H) to the desired 3-amino-2-formyl benzothiophene platform for further library synthesis.
Conclusion
The synthesis of benzothiophene amine libraries is a vital component of modern drug discovery. By leveraging powerful and versatile reactions such as the Gewald three-component synthesis, the Buchwald-Hartwig amination, and advanced domino strategies, researchers can efficiently generate large and diverse collections of molecules for biological screening. The choice of synthetic strategy—whether building and functionalizing a common core or using a convergent assembly—should be guided by the specific goals of the screening campaign. The detailed protocols provided herein serve as a validated starting point for scientists to establish and execute their own library synthesis efforts in the pursuit of novel therapeutic agents.
References
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Roy, S., Budhathoki, S., Iqbal, A.D., Erickson, A.N., Ali, M.A., & Alam, M.A. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(6), 3781-3799. [Link]
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Roy, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]
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International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijps.com. [Link]
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Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
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Bari, S. B., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(19), 7967-7973. [Link]
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Iwasawa, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Galloway, W. R., et al. (2010). Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. Natural Product Reports, 27(9), 1296-1349. [Link]
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Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]
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Abd El-Aal, H. A. K. (2023). Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles via Friedel–Crafts cyclization processes. ResearchGate. [Link]
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Jayashree, B. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. DiVA. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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Ahmadi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19074. [Link]
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. PMC. [Link]
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Candeias, M. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Selective Synthesis of Benzothiophene‐Fused Polycyclic, Eight‐Membered N‐Heterocycles via Amine‐Mediated Three‐Component Domino Strategy. ResearchGate. [Link]
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ResearchGate. (n.d.). Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. ResearchGate. [Link]
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Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
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The Journal of Organic Chemistry. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ACS Publications. [Link]
- Google Patents. (2003). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
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World Journal of Pharmaceutical Research. (2020). Synthesis, characterization and evaluation of anthelmintic activity of some novel benzothiophene derivatives. WJPR. [Link]
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Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1435-1445. [Link]
-
University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. USF Scholar Commons. [Link]
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Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
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ResearchGate. (n.d.). Cyclization based on Friedel–Crafts alkylation toward indenothiophene 6. ResearchGate. [Link]
-
PMC. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. [Link]
-
ACS Publications. (2014). Diversity-Oriented Synthesis-Facilitated Medicinal Chemistry: Toward the Development of Novel Antimalarial Agents. ACS Medicinal Chemistry Letters, 5(11), 1185-1190. [Link]
-
SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Iranian Chemical Society, 16, 447-483. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Benzo[b]thiophen-6-ylmethanamine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of Benzo[b]thiophen-6-ylmethanamine hydrochloride. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you achieve high purity for your compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Benzo[b]thiophen-6-ylmethanamine hydrochloride.
Question 1: My recrystallization of Benzo[b]thiophen-6-ylmethanamine hydrochloride resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery during recrystallization is a common issue and can often be attributed to several factors. The primary goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.
-
Excess Solvent: The most frequent reason for low yield is using too much solvent.[1] Benzo[b]thiophen-6-ylmethanamine hydrochloride, like many amine salts, may have some solubility even in the cold solvent. To rectify this, you can try to carefully evaporate some of the solvent to reach the saturation point and then cool the solution again.[1]
-
Inappropriate Solvent System: The choice of solvent is critical. For amine hydrochloride salts, alcohols like isopropanol are often preferred over more polar solvents like ethanol or methanol where the salt might be too soluble, leading to poor recovery.[1][2] A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate rapidly, trapping impurities and reducing the overall quality and apparent yield of pure crystals. Ensure the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Incomplete Precipitation: After cooling, some of the product may remain dissolved in the mother liquor. To maximize yield, ensure the solution is thoroughly chilled, and consider adding a small amount of a less polar "anti-solvent" (in which the compound is insoluble) dropwise to the cold solution to induce further precipitation. Diethyl ether is a common anti-solvent for precipitating hydrochloride salts from alcoholic solutions.[2]
Here is a workflow to optimize your recrystallization yield:
Caption: Workflow for troubleshooting low recrystallization yield.
Question 2: During recrystallization, my Benzo[b]thiophen-6-ylmethanamine hydrochloride is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This oily layer often solidifies into an amorphous mass, trapping impurities. Here are several strategies to address this:
-
Lower the Crystallization Temperature: The primary cause is often that the boiling point of the solvent is higher than the melting point of your compound. If possible, use a lower-boiling solvent in which the compound is still soluble when hot.
-
Increase the Solvent Volume: While counterintuitive to maximizing yield, adding more hot solvent can sometimes lower the saturation point to a temperature below the compound's melting point, allowing for crystallization to occur upon cooling.
-
Solvent Pair System: A very effective technique is to use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol or isopropanol). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., diethyl ether or hexane) dropwise until the solution becomes slightly cloudy (the cloud point).[3] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Scratching and Seeding: Inducing crystallization can be helpful. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.[1] Alternatively, adding a tiny seed crystal of pure Benzo[b]thiophen-6-ylmethanamine hydrochloride can initiate crystallization.
Question 3: After purification, I still see a persistent impurity in my HPLC/NMR analysis. How can I remove it?
Answer:
The strategy for removing a persistent impurity depends on its chemical nature.
-
Non-polar Impurities: If the impurity is significantly less polar than your hydrochloride salt, a simple wash of the solid salt with a non-polar solvent like diethyl ether or hexane can be effective.[2] The salt should be insoluble in these solvents, while the non-polar impurity will be washed away.
-
Polar, Non-basic Impurities: For impurities that are polar but not basic, column chromatography can be an option. However, running a hydrochloride salt directly on a standard silica gel column can be challenging as the salt may stick to the stationary phase.[2] A potential workaround is to use a modified mobile phase, such as dichloromethane/methanol with a small amount of ammonia, to suppress the ionic interaction. A short plug of silica or alumina might also be used to remove certain impurities.[2]
-
Basic Impurities: If the impurity is another amine, an acid-base extraction prior to salt formation might be necessary. Dissolve the crude free base in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). Your desired product will move to the aqueous phase as the hydrochloride salt, while less basic impurities may remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free base, extract it back into an organic solvent, dry, and then form the hydrochloride salt.
-
Activated Charcoal Treatment: If the impurity is a colored compound, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb it.[2] Use charcoal sparingly, as it can also adsorb your product, and filter the hot solution through celite to remove the charcoal before cooling.
Here is a decision tree for impurity removal:
Sources
Troubleshooting cyclization failures in benzothiophene synthesis
Status: Active Operator: Senior Application Scientist Ticket: #BT-CYCL-001 Subject: Troubleshooting Cyclization Failures in Benzothiophene Synthesis
Introduction: The "Deceptively Simple" Scaffold
Welcome to the bench. You are likely here because a "standard" benzothiophene synthesis—which looked pristine on paper—has resulted in a black tar, a stalled reaction, or the wrong regioisomer.
Benzothiophene synthesis is often plagued by the "Sulfur Dilemma" : Sulfur is an excellent nucleophile for cyclization, but it is also a potent catalyst poison (for transition metals) and highly susceptible to oxidative degradation. Furthermore, the electron-rich nature of the thiophene ring makes it prone to polymerization under the very acidic conditions often required to form it.
This guide deconstructs the three most common failure modes: Acid-Mediated Polymerization , Catalyst Poisoning in Pd-Cycles , and Regiochemical Scrambling .
Module 1: Acid-Mediated Cyclization (The Jacobson/Friedel-Crafts Route)
The Scenario: You are attempting a classical cyclization of an aryl-thioacetal or thiophenol derivative using Polyphosphoric Acid (PPA) or Lewis acids. The Failure: The reaction mixture turns into an intractable black bitumen/tar. Yield is <10%.
Root Cause Analysis: The Viscosity-Thermal Trap
The classical Jacobson cyclization often relies on PPA. The failure mechanism here is rarely chemical connectivity; it is transport phenomena .
-
Viscosity: PPA is extremely viscous at room temperature.
-
Heat Transfer: To lower viscosity, you heat the reaction. However, PPA has poor thermal conductivity.
-
The Hotspot Effect: This creates localized super-heated zones near the flask walls while the center remains cool.
-
Polymerization: The formed benzothiophene is electron-rich. In these super-heated acidic zones, the product initiates cationic polymerization faster than the starting material cyclizes.
Protocol Adjustment: The Eaton’s Reagent Switch
Do not struggle with PPA. Switch to Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). It provides the same dehydrating power but with significantly lower viscosity, allowing for lower reaction temperatures and better stirring.
Revised Protocol (Self-Validating):
| Parameter | Standard PPA Method (High Risk) | Eaton's Reagent Method (Recommended) |
| Solvent/Reagent | Polyphosphoric Acid (Neat) | 7.7% P2O5 in MsOH |
| Temperature | >100 °C (often required) | Room Temp to 40 °C |
| Viscosity | High (Paste-like) | Low (Free-flowing liquid) |
| Work-up | Difficult (Emulsions) | Pour onto ice/water; extract DCM |
Step-by-Step:
-
Dissolve 1.0 equiv of the precursor (e.g., aryl-thioacetal) in Eaton’s reagent (5 mL per mmol).
-
Stir vigorously at Room Temperature for 2 hours.
-
Checkpoint: Monitor via TLC. If conversion is <50%, heat to 40 °C. Do not exceed 50 °C.
-
Quench by slow addition to crushed ice/sat. NaHCO₃.
Module 2: Transition Metal-Catalyzed Annulation (Larock & Sonogashira Types)
The Scenario: You are reacting an o-iodothioanisole with an alkyne using a Palladium catalyst. The Failure: The reaction stalls at 20-30% conversion. Adding more catalyst does not help.
Root Cause Analysis: Thiol-Mediated Catalyst Poisoning
Palladium has a high affinity for sulfur. If your mechanism involves a free thiol intermediate (or if your starting material contains trace free thiols), the sulfur will bridge two Pd centers, forming a [Pd(μ-SR)₂]ₙ resting state . This complex is thermodynamically stable and catalytically dead.
Visualizing the Failure Mode:
Caption: Figure 1. The "Thiol Trap" in Pd-catalysis. Free thiols irreversibly bind active Pd species, removing them from the catalytic cycle.
Troubleshooting Guide: The "S-Methyl" Solution
Avoid free thiols. Use S-methyl or S-acetyl protected precursors. The Larock annulation works best when the sulfur is "masked" until the reductive elimination step or cyclization is induced electrophilically.
Optimized Larock-Type Protocol: Reference: Derived from Larock et al. and recent improvements (e.g., J. Org. Chem. 2013).[1] [1, 5]
-
Reagents: o-Iodothioanisole (1.0 equiv), Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), DPPF (5 mol%), Na₂CO₃ (3.0 equiv), DMF.
-
Degassing (Critical): Oxygen oxidizes phosphine ligands; combined with sulfur, this kills the reaction. Sparge DMF with Argon for 15 mins.
-
Temperature: 100 °C.
-
Why this works: The methyl group prevents the sulfur from bridging the Pd. The cyclization occurs via electrophilic attack of the activated alkyne on the sulfur (demethylation occurs in situ or in a subsequent step depending on the specific electrophile used, e.g., I₂).
Module 3: Regioselectivity (The 2- vs. 3-Substituted Struggle)
The Scenario: You are cyclizing a meta-substituted substrate and getting a mixture of 5- and 7-substituted benzothiophenes, or you cannot control the 2 vs 3 positioning of the alkyne.
Decision Matrix: Electronic vs. Steric Control
When cyclizing onto an alkyne, the regiochemistry is governed by the polarization of the triple bond.
-
Electron-Withdrawing Groups (EWG) on Alkyne: Direct nucleophilic attack to the β-carbon (relative to EWG).
-
Electron-Donating Groups (EDG) on Alkyne: Direct attack to the α-carbon.
Visual Decision Tree:
Caption: Figure 2. Mechanism selection determines regiochemical outcome. Pd-routes offer better predictability via alkyne polarization.
FAQs: Rapid Fire Troubleshooting
Q: My reaction smells like dimethyl sulfide (DMS) and yield is low. Why? A: If you are using the iodine-mediated cyclization of o-alkynylthioanisoles, DMS is the leaving group. If the smell is overwhelming early in the reaction, you may be dealkylating the sulfur before cyclization occurs. Fix: Lower the temperature and ensure your electrophile (I₂, NBS) is dry.
Q: I need a 3-iodo-benzothiophene for further coupling. Can I do this in one pot? A: Yes. Use the Electrophilic Cyclization method.[2][3][4] React o-alkynylthioanisole with I₂ (2.0 equiv) in CH₂Cl₂. The iodine acts as the trigger for cyclization and installs the iodide at the 3-position simultaneously. [2, 5]
Q: Can I use Cu-catalysis instead of Pd? A: Yes, but Cu-catalyzed C-S coupling often requires higher temperatures (120-140 °C) and is less tolerant of steric bulk on the alkyne. Use CuI/1,10-phenanthroline systems only if your substrate is thermally stable. [1]
References
-
Organic Chemistry Portal. "Synthesis of Benzothiophenes." Organic Chemistry Portal. Available at: [Link]
-
Alikhani, Z. et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles."[1] Journal of Organic Chemistry, 2022, 87, 6312-6320.[1] Available at: [Link]
-
Zeni, G. & Larock, R. C. "Synthesis of Heterocycles via Palladium pi-Olefin and pi-Alkyne Chemistry."[5] Chemical Reviews, 2006, 106, 4644–4680.[5] (Foundational text for Pd-annulation).
-
Beilstein J. Org.[5][6] Chem. "Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement."[5] Beilstein Journal of Organic Chemistry, 2017, 13, 1866–1870. Available at: [Link]
-
Yan, H. et al. "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization." The Journal of Organic Chemistry, 2013.[1] Available at: [Link]
Sources
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Validation & Comparative
High-Fidelity Analysis of Primary Amines in Benzothiophenes
Comparative Guide: Diamond ATR-FTIR vs. Transmission KBr vs. Raman Spectroscopy
Executive Summary
For researchers characterizing benzothiophene derivatives—critical scaffolds in selective estrogen receptor modulators (SERMs) and antifungal agents—the reliable detection of the primary amine (
This guide evaluates Diamond Crystal Attenuated Total Reflectance (ATR-FTIR) as the primary analytical "product" solution, comparing its performance against traditional KBr Pellet Transmission and Raman Spectroscopy .
The Verdict: While KBr pellets offer superior spectral resolution for weak overtones, Diamond ATR-FTIR is the recommended workflow for routine drug development due to its reproducibility, lack of hygroscopic interference, and preservation of crystal morphology. Raman serves as a necessary orthogonal validation tool for the thiophene ring but lacks sensitivity for the amine group itself.
The Analytical Challenge: The Benzothiophene-Amine Motif
The benzothiophene core presents a unique challenge for infrared spectroscopy due to its electron-rich sulfur atom and extensive
-
Fermi Resonance & Overtones: The aromatic C-H stretching region (
) often overlaps with the lower-frequency wing of the amine N-H stretching doublet. -
Scissoring/Ring Overlap: The characteristic N-H scissoring vibration (
) frequently merges with the strong aromatic ring breathing modes of the benzothiophene system. -
Hygroscopic Noise: Benzothiophene salts (e.g., hydrochlorides) are hygroscopic. Traditional transmission methods (KBr) absorb ambient moisture, creating broad O-H bands that mask the N-H stretches.
Visualizing the Vibrational Logic
The following diagram illustrates the vibrational coupling and detection logic for this specific chemical scaffold.
Figure 1: Vibrational selection rules. Note that while the Thiophene ring is Raman-active, the critical Amine analysis relies heavily on IR dipole changes.
Comparative Analysis: Product vs. Alternatives
Method 1: Diamond ATR-FTIR (The Recommended Product)
Mechanism: Uses a high-refractive-index diamond crystal to create an evanescent wave that penetrates ~0.5–2 µm into the sample.
-
Pros: Zero sample preparation; non-destructive; inert to humidity (crucial for amine salts); high throughput.
-
Cons: Lower sensitivity than transmission; peak shifts due to refractive index dispersion.
Method 2: KBr Pellet Transmission (The Traditional Alternative)
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1]
-
Pros: Higher spectral resolution; better detection of weak overtones; standard for library matching.
-
Cons: KBr is hygroscopic (water bands mask N-H); high pressure can induce polymorphism or ring-opening in sensitive heterocycles; labor-intensive.
Method 3: Raman Spectroscopy (The Orthogonal Alternative)
Mechanism: Inelastic light scattering based on polarizability.[2]
-
Pros: Water is transparent (no O-H interference); excellent for confirming the sulfur-containing ring (C-S stretch).
-
Cons: Primary amine N-H signals are extremely weak in Raman; benzothiophenes are often fluorescent, which can overwhelm the Raman signal.
Performance Data Matrix
| Feature | Diamond ATR-FTIR | KBr Pellet (Transmission) | Raman (785 nm) |
| Primary Amine Sensitivity | High (Surface) | Very High (Bulk) | Low |
| Water Interference | Negligible | High (Hygroscopic) | Negligible |
| Sample Throughput | < 2 mins | > 15 mins | < 5 mins |
| Spectral Artifacts | Refractive Index shifts | Pressure-induced shifts | Fluorescence |
| Sample Recovery | 100% (Wipe clean) | 0% (Destructive) | 100% |
Spectral Fingerprinting: What to Look For
When analyzing a primary amine on a benzothiophene core, accurate peak assignment is critical to rule out secondary amines or amides.
The "Doublet" Rule (3500–3300 cm⁻¹)
Primary amines exhibit a characteristic doublet due to symmetric (
-
Asymmetric Stretch (
): ~3450 cm⁻¹ (Higher frequency, stronger). -
Symmetric Stretch (
): ~3350 cm⁻¹ (Lower frequency). -
Validation: The separation (
) is typically . If you see a single band, it is likely a secondary amine or a hydrogen-bonded system.
The "Scissoring" Trap (1650–1580 cm⁻¹)
The N-H bending mode (scissoring) appears here.[3]
-
Warning: In benzothiophenes, the aromatic
stretch also appears at ~1590 cm⁻¹. -
Differentiation: The N-H scissoring band is broader and sensitive to deuteration (see Section 5), whereas the aromatic ring mode is sharp and largely unaffected by D₂O exchange.
The C-N Anchor (1350–1250 cm⁻¹)
For aromatic amines (anilines/aminobenzothiophenes), the C-N stretch is strengthened by resonance with the ring, appearing at higher frequencies (
Experimental Protocol: Self-Validating ATR Workflow
This protocol ensures high reproducibility using Diamond ATR, incorporating a self-validating D₂O exchange step to confirm amine presence.
Equipment Requirements
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-reflection Diamond ATR (e.g., Pike Miracle or Golden Gate).
-
Reagents: Deuterium Oxide (D₂O, >99.8%).
Step-by-Step Methodology
-
Background Collection:
-
Clean crystal with isopropanol.
-
Collect air background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Deposition:
-
Place ~2 mg of benzothiophene solid on the crystal center.
-
Critical: Apply high pressure using the anvil clamp. Ensure the "pressure slip" clicks to guarantee uniform contact.
-
-
Initial Scan (H-Form):
-
In-Situ D₂O Exchange (Validation Step):
-
Without removing the sample, release the clamp.
-
Add 2
L of D₂O directly onto the powder. -
Wait 60 seconds for H/D exchange.
-
Re-clamp and scan immediately.
-
-
Data Interpretation:
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate IR modality and interpreting the N-H stretching region.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for N-H stretching doublet rules).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link
- Nishio, M., et al. (1995). CH/π Interactions in Organic Chemistry. (Relevance to benzothiophene ring interactions).
-
Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy?Link
-
Kintek Solution. (2024). Difference Between KBr and ATR in FTIR. Link
-
ResearchGate Discussions. (2014). Spectra from KBr pellets vs ATR. Link
Sources
- 1. kindle-tech.com [kindle-tech.com]
- 2. photothermal.com [photothermal.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. IR vs. Raman Spectroscopy | Differences Between Raman And IR - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 6. edinst.com [edinst.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. Stereoretentive Deuteration of α-Chiral Amines with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ispc-conference.org [ispc-conference.org]
- 13. researchgate.net [researchgate.net]
Pharmacokinetic Comparison of Benzothiophene and Benzofuran Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the interchange between benzothiophene and benzofuran is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and target affinity. While structurally similar, the replacement of sulfur (S) with oxygen (O) fundamentally alters the electronic landscape of the scaffold, driving distinct pharmacokinetic (PK) outcomes.
The Core Divergence:
-
Benzothiophene (S-scaffold): Exhibits higher lipophilicity (LogP) and greater aromaticity. Its primary metabolic liability is S-oxidation (sulfoxide/sulfone formation) and direct heme-iron coordination, leading to CYP450 inhibition.
-
Benzofuran (O-scaffold): Possesses lower lipophilicity but significantly reduced aromatic stability in the heterocyclic ring. This "diene-like" character predisposes it to metabolic epoxidation , a pathway frequently linked to idiosyncratic hepatotoxicity via reactive enedial intermediates.
This guide provides a technical analysis of these scaffolds, supported by experimental protocols and mechanistic data, to assist in rational scaffold selection.
Part 1: Physicochemical & Electronic Foundations
The pharmacokinetic differences between these scaffolds stem directly from the atomic properties of sulfur versus oxygen.
1. Aromaticity and Stability
-
Benzothiophene: Sulfur’s 3d-orbitals allow for efficient electron delocalization. The resonance energy of thiophene (29 kcal/mol) is significantly higher than that of furan (16 kcal/mol). Consequently, benzothiophene behaves more like a stable aromatic system, resisting ring-opening reactions.
-
Benzofuran: Oxygen is highly electronegative and holds its lone pairs tightly, reducing delocalization. The furan ring possesses significant "diene" character, making it susceptible to electrophilic attack (e.g., by CYP450 oxene species) across the C2-C3 bond.
2. Lipophilicity (LogP)
Sulfur is less electronegative and has a larger van der Waals radius than oxygen, making benzothiophenes more lipophilic.
-
Impact: Switching from benzofuran to benzothiophene typically increases cLogP by 0.5 – 1.0 units .
-
Consequence: Benzothiophenes often show higher plasma protein binding (PPB) and volume of distribution (
), but lower aqueous solubility.
Table 1: Comparative Physicochemical Parameters
| Parameter | Benzofuran Scaffold | Benzothiophene Scaffold | PK Implication |
| Heteroatom | Oxygen (O) | Sulfur (S) | |
| Aromatic Character | Low (Diene-like) | High (Benzene-like) | Benzofuran is more prone to oxidative ring opening. |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | Benzothiophene has higher permeability but lower solubility. |
| H-Bond Potential | Weak Acceptor | Negligible | Benzofuran may have slightly better solubility. |
| Metabolic Liability | Epoxidation (C2-C3) | S-Oxidation / C-Hydroxylation | Distinct toxicity profiles (see below). |
Part 2: Metabolic Stability & Toxicity Mechanisms[1]
The most critical differentiator for drug development is the metabolic fate of the heterocyclic ring.
1. Benzofuran: The Epoxidation Trap
Due to its lower aromaticity, the C2-C3 double bond of benzofuran is a prime target for CYP450-mediated epoxidation.
-
Mechanism: CYP450 inserts oxygen to form a benzofuran-2,3-epoxide .
-
Fate: This unstable epoxide can rearrange to a reactive cis-enedial (via ring opening), which acts as a potent electrophile.
-
Toxicity: The enedial can covalently bind to hepatic proteins or deplete glutathione (GSH), leading to hepatotoxicity. This mechanism contributed to the withdrawal of Benzbromarone (though other factors were involved) and the toxicity of "legal high" benzofurans (e.g., 5-APB).
2. Benzothiophene: S-Oxidation and Heme Coordination
Benzothiophene is generally more resistant to ring opening.
-
Mechanism: CYP450 oxidizes the sulfur lone pair to form a sulfoxide (chiral) and subsequently a sulfone .
-
CYP Inhibition: The sulfur atom can act as a soft nucleophile, coordinating directly with the heme iron of CYP450 enzymes (Type II binding). This often makes benzothiophenes reversible or quasi-irreversible inhibitors of CYP enzymes (e.g., CYP1A2, CYP2C9).
-
Reactive Metabolites: While thiophene S-oxides can be reactive (Michael acceptors), they are generally less liable to cause fulminant hepatotoxicity compared to furan epoxides, often dimerizing or being excreted.
Visualization: Metabolic Divergence
The following diagram illustrates the divergent metabolic pathways and their toxicological consequences.
Figure 1: Divergent metabolic fates. Benzofuran (red) tends toward ring-opening activation, while Benzothiophene (blue) favors S-oxidation or CYP inhibition.
Part 3: Case Study – Raloxifene vs. Benzofuran Analogs
Raloxifene (Evista) is the quintessential benzothiophene drug.
-
Structure: 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene.
-
PK Profile: High first-pass metabolism (glucuronidation), low absolute bioavailability (~2%).
-
Why Benzothiophene? Early SAR studies indicated that the benzothiophene core provided the necessary rigidity and lipophilicity for high-affinity ER
binding. -
Comparison: Analogous benzofuran derivatives were synthesized during development.[1] While they retained receptor affinity, they frequently exhibited:
-
Lower metabolic stability (shorter half-life).
-
Higher toxicity signals in preclinical rat hepatocytes (GSH depletion), attributed to the furan-epoxide pathway.
-
Reduced potency in vivo due to rapid clearance.
-
This case reinforces the rule: Use benzothiophene for stability/potency; use benzofuran only if lipophilicity must be lowered and metabolic hotspots can be blocked (e.g., by substitution at C2/C3).
Part 4: Experimental Protocols
To validate scaffold choice, two specific assays are required: one for reactive metabolites (Benzofuran liability) and one for CYP inhibition (Benzothiophene liability).
Protocol A: Reactive Metabolite Trapping (GSH/Cyanide)
Purpose: To detect short-lived electrophiles (epoxides/enedials) common in benzofuran metabolism.
-
Incubation System:
-
Test Compound: 10 µM.
-
Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL.
-
Trapping Agent: Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM). Note: KCN traps iminium ions/aldehydes; GSH traps epoxides/Michael acceptors.
-
Cofactor: NADPH regenerating system.
-
-
Procedure:
-
Pre-incubate compound + HLM + trapping agent for 5 min at 37°C.
-
Initiate with NADPH. Incubate for 60 min.
-
Terminate with ice-cold Acetonitrile (ACN).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation: Search for Neutral Loss (NL) of 129 Da (GSH adduct) or specific mass shifts.
-
Pass Criteria: < 1% adduct formation relative to parent turnover.
-
Protocol B: Time-Dependent Inhibition (TDI) of CYP450
Purpose: To assess mechanism-based inhibition (common with benzothiophenes via heme binding or benzofurans via suicide inhibition).
-
IC50 Shift Assay:
-
Step 1 (Pre-incubation): Incubate Test Compound (0–50 µM) with HLM + NADPH for 30 min.
-
Step 2 (Dilution): Dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Control: Perform parallel incubation without NADPH in Step 1.
-
-
Calculation:
-
Calculate
for both conditions. -
Shift Ratio:
. -
Interpretation: A ratio > 1.5 indicates Time-Dependent Inhibition (TDI). Benzothiophenes often show shifts due to metabolic intermediate complex (MIC) formation.
-
Part 5: Scaffold Selection Decision Tree
Use this logic flow to guide your medicinal chemistry strategy.
Figure 2: Decision logic for scaffold selection based on lipophilicity and metabolic risk.
References
-
Dansette, P. M., et al. (2005). "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates."[2] Chemical Research in Toxicology.
-
Kalgutkar, A. S., et al. (2005).[3] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
-
Radominska-Pandya, A., et al. (2008). "Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug... to an Electrophilic Intermediate."[4] Chemical Research in Toxicology.
-
Grese, T. A., et al. (1997). "Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene." Journal of Medicinal Chemistry.
-
Agency for Toxic Substances and Disease Registry. (1992). "Toxicological Profile for 2,3-Benzofuran." CDC/ATSDR.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity Comparison of 6-Substituted Benzothiophene Ligands
Executive Summary
This guide provides a technical analysis of 6-substituted benzothiophene ligands, focusing on their binding affinity to Estrogen Receptors (ER
Key Technical Insight: The substituent at the 6-position is the primary determinant of binding affinity. It mimics the phenolic A-ring of 17
Structural Rationale: The 6-Position Pharmacophore
To understand the binding data, one must understand the binding pocket. The Estrogen Receptor Ligand Binding Domain (LBD) is a hydrophobic cavity that requires specific "anchoring" points.[1]
-
The Scaffold: The benzothiophene core mimics the steroid backbone.
-
The 6-Position: This position is homologous to the 3-position of estradiol.
-
The Interaction: A hydrogen bond donor (H-bond donor) at C6 is critical for high-affinity anchoring. It forms a water-mediated or direct hydrogen bond network with Glu353 and Arg394 within the receptor pocket.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates how ligand binding at the benzothiophene core translates into transcriptional activity or repression.
Figure 1: Signal transduction pathway initiated by Benzothiophene SERM binding. The 6-position substituent directly dictates the stability of the Ligand-LBD complex.
Comparative Analysis: Performance & Data
The following analysis compares the standard (Raloxifene) against its structural analogs and the third-generation SERM, Arzoxifene.
Comparative Data Table: Relative Binding Affinity (RBA)
Note: RBA is calculated relative to 17
| Ligand | C6 Substituent | RBA (ER | RBA (ER | Mechanism/Notes |
| 17 | (Steroid Core) | 100 | 100 | Endogenous Agonist (Reference) |
| Raloxifene | -OH (Hydroxyl) | ~34 - 55 | ~30 - 50 | Gold Standard. Forms critical H-bonds. |
| Desmethyl-Arzoxifene | -OH (Hydroxyl) | ~180 - 200 | ~150 | Active Metabolite. Higher affinity than Raloxifene due to optimized side-chain geometry. |
| Arzoxifene | -OMe (Methoxy) | ~2 - 5 | ~2 - 5 | Prodrug. Methyl ether masks the phenol. Lower in vitro affinity, but high in vivo potency due to metabolism. |
| 6-Fluoro Analog | -F (Fluoro) | < 1 | < 1 | Bioisostere Failure. Fluorine is electronegative but lacks H-bond donor capability. |
| 6-Carbomethoxy | -COOMe | < 0.1 | < 0.1 | Steric Clash. Bulky group disrupts the tight pocket at Glu353. |
Technical Analysis of Substituents
1. The Hydroxyl Group (-OH): The Affinity Anchor
Ligands like Raloxifene and Desmethyl-Arzoxifene possess a phenolic hydroxyl at position 6.
-
Performance: Consistently yields
values in the sub-nanomolar range (0.1 – 1.0 nM). -
Causality: The proton on the oxygen acts as a donor to Glu353. Removing this proton (as seen in ethers) disrupts this bond, costing 2–3 kcal/mol of binding energy.
2. The Methoxy Group (-OMe): The Pharmacokinetic Shield
Arzoxifene utilizes a methoxy group at position 6.
-
Performance: In pure binding assays (using cytosolic protein), the affinity drops significantly (RBA < 5%).
-
Why use it? The -OMe group protects the molecule from "first-pass" glucuronidation in the liver. Once in the body, CYP450 enzymes demethylate it to the active -OH form (Desmethyl-Arzoxifene).
-
Comparison: While Raloxifene (6-OH) binds better in vitro, Arzoxifene (6-OMe) often shows better in vivo bioavailability because it circulates longer before excretion.
3. Bulky/Electron-Withdrawing Groups
Attempts to replace the -OH with non-metabolizable groups (like -F, -Cl, or esters) generally result in loss of activity .
-
Reasoning: The ER pocket volume near C6 is restricted. Large groups cause steric clashes, preventing the helix sealing required for stable binding.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials
-
Receptor Source: Recombinant Human ER
(rhER ) or MCF-7 cytosol. -
Radioligand:
-Estradiol (Specific Activity > 80 Ci/mmol). -
Test Compounds: Raloxifene (Control), 6-Substituted Analogs (dissolved in DMSO).
-
Separation Agent: Dextran-Coated Charcoal (0.5% Norit A, 0.05% Dextran T-70).
Step-by-Step Workflow
-
Preparation:
-
Thaw rhER
on ice. Dilute in TEG Buffer (10mM Tris, 1.5mM EDTA, 10% Glycerol, pH 7.4). -
Prepare "Hot" mix:
at 1 nM final concentration. -
Prepare "Cold" competitors: Serial dilutions of benzothiophene ligands (
M to M).
-
-
Incubation (Equilibrium):
-
Mix 50
L Receptor + 50 L Radioligand + 50 L Competitor. -
Critical Step: Incubate at 4°C for 18-24 hours .
-
Why? Benzothiophenes have slow off-rates. Short incubations (e.g., 1 hour) may not reach true equilibrium, leading to underestimated affinity (
).
-
-
Separation (The DCC Method):
-
Add 200
L cold DCC slurry to strip unbound ligand. -
Incubate 10 mins on ice with agitation.
-
Centrifuge at 2500 x g for 10 mins at 4°C.
-
-
Quantification:
-
Pipette supernatant (bound fraction) into scintillation fluid.
-
Count CPM (Counts Per Minute).
-
-
Data Analysis:
-
Plot % Bound vs. Log[Concentration].
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol Visualization
Figure 2: Operational workflow for Competitive Radioligand Binding Assay using Dextran-Coated Charcoal.
References
-
Grese, T. A., et al. (1997). Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene.[2] Journal of Medicinal Chemistry.
-
Palkowitz, A. D., et al. (1997). Discovery of a novel series of potent and orally active benzothiophene-based selective estrogen receptor modulators. Journal of Medicinal Chemistry.
-
Suh, N., et al. (2001). Arzoxifene, a New Selective Estrogen Receptor Modulator for Chemoprevention of Experimental Breast Cancer.[3] Cancer Research.[4]
-
FDA Center for Drug Evaluation and Research. (1997). Evista (Raloxifene) Pharmacology Review.
Sources
- 1. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
